(3',3-Difluorobiphenyl-4-yl)methanamine
Overview
Description
(3’,3-Difluorobiphenyl-4-yl)methanamine is a synthetic organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an amine group attached to the methylene bridge
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may also interact with various biological targets.
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3’,3-Difluorobiphenyl-4-yl)methanamine could potentially influence a broad range of biochemical pathways.
Result of Action
Related compounds have demonstrated a variety of biological activities , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,3-Difluorobiphenyl-4-yl)methanamine typically involves the following steps:
Formation of 3,3’-Difluorobiphenyl: This can be achieved by reacting 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt.
Amination: The 3,3’-difluorobiphenyl is then subjected to amination reactions to introduce the methanamine group. This can be done using various amination reagents and conditions, such as reductive amination or nucleophilic substitution.
Industrial Production Methods
The industrial production of (3’,3-Difluorobiphenyl-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Recycling of by-products and solvents is also considered to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3’,3-Difluorobiphenyl-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(3’,3-Difluorobiphenyl-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Comparison with Similar Compounds
Similar Compounds
3,3’-Difluorobiphenyl: Lacks the methanamine group but shares the biphenyl core structure.
4-(3,3-Difluorobiphenyl)methanol: Contains a hydroxyl group instead of an amine group.
3,3’-Difluoro-4-aminobiphenyl: Similar structure but with the amine group directly attached to the biphenyl ring .
Uniqueness
(3’,3-Difluorobiphenyl-4-yl)methanamine is unique due to the combination of the biphenyl core with both fluorine atoms and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-fluoro-4-(3-fluorophenyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDDZXLDBBOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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